2-Isoxazolidineacetamide, 4-amino-3-oxo-
Description
The Significance of Isoxazolidine (B1194047) Cores in Contemporary Chemical Biology Research
The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netnih.govacs.org The isoxazolidine core's utility stems from its ability to act as a structural mimic of natural molecules such as nucleosides, amino acids, and carbohydrates. researchgate.netnih.gov This mimicry allows isoxazolidine-containing compounds to interact with biological targets like enzymes and receptors.
The synthesis of isoxazolidines is often achieved with a high degree of control over the spatial arrangement of atoms (stereoselectivity) through a chemical reaction known as 1,3-dipolar cycloaddition. researchgate.net This synthetic accessibility makes the isoxazolidine scaffold particularly attractive for the creation of diverse molecular libraries for drug discovery programs. Research has demonstrated that isoxazolidine derivatives possess a wide spectrum of biological activities, including:
Anticancer properties researchgate.net
Antiviral activity researchgate.net
Antibacterial effects nih.gov
Anti-inflammatory potential researchgate.net
Exploration of Amino-Oxo Heterocyclic Scaffolds in Target-Oriented Research
The "amino-oxo" motif, where an amine group and a carbonyl group (oxo group) are present on a heterocyclic ring, is a key feature of many biologically active compounds. A prominent example is D-cycloserine, which is chemically known as 4-amino-3-isoxazolidone. google.comwikipedia.org
D-cycloserine is an antibiotic used in the treatment of tuberculosis. wikipedia.org Its mechanism of action involves the inhibition of two crucial bacterial enzymes, alanine (B10760859) racemase and D-alanine:D-alanine ligase, which are essential for the synthesis of the bacterial cell wall. wikipedia.org The structural similarity of D-cycloserine to the amino acid D-alanine allows it to interfere with these enzymatic processes. wikipedia.org The study of D-cycloserine and its derivatives provides valuable insights into how the amino-oxo isoxazolidine scaffold can be leveraged for antibacterial drug design. nih.govresearchgate.net
Furthermore, the amino-oxo functionality is explored in other heterocyclic systems for a variety of therapeutic targets. For instance, derivatives of 4-amino-7-oxo-substituted quinazolines have been synthesized and evaluated as potential antifolates, a class of drugs that interfere with the metabolism of folic acid and are used in cancer therapy. nih.gov
Positioning of 2-Isoxazolidineacetamide, 4-amino-3-oxo- within the Broader Scope of Biologically Active Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.gov It is estimated that over 85% of all biologically active compounds are or contain a heterocycle, with nitrogen-containing heterocycles being particularly prevalent. nih.gov This is attributed to their structural diversity and the ability of heteroatoms to form hydrogen bonds and other key interactions with biological macromolecules.
The compound 2-Isoxazolidineacetamide, 4-amino-3-oxo- integrates the established isoxazolidine core with an N-acetamide group. The introduction of an acetamide (B32628) side chain can significantly influence a molecule's properties, including its solubility, metabolic stability, and ability to interact with biological targets. While specific research on 2-Isoxazolidineacetamide, 4-amino-3-oxo- is not widely published, its structural relationship to D-cycloserine suggests that it could be investigated for similar biological activities, such as antibacterial effects. The N-acetamide functionality provides a vector for potential modification to explore structure-activity relationships and optimize for potency and selectivity against various biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O3 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetamide |
InChI |
InChI=1S/C5H9N3O3/c6-3-2-11-8(5(3)10)1-4(7)9/h3H,1-2,6H2,(H2,7,9) |
InChI Key |
WBQJJGSGISYZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CC(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isoxazolidineacetamide, 4 Amino 3 Oxo and Its Analogues
Strategic Approaches to Isoxazolidine (B1194047) Ring Assembly
The formation of the isoxazolidine ring is a critical step in the synthesis of 2-Isoxazolidineacetamide, 4-amino-3-oxo-. Various strategic approaches have been devised to construct this core structure with high efficiency and stereochemical control.
Cyclization Reactions for Isoxazolidinone Formation
Intramolecular cyclization represents a cornerstone in the synthesis of the isoxazolidinone ring of D-cycloserine. researchgate.netresearchgate.net A prominent strategy involves the use of D-serine as a readily available chiral starting material. researchgate.netresearchgate.net In these approaches, the stereocenter of D-serine is carried through the synthetic sequence, ultimately defining the stereochemistry of the final product. The synthesis often proceeds through the formation of an intermediate that, upon cyclization, yields the desired isoxazolidinone ring. One-pot processes are frequently employed to enhance the efficiency of these synthetic routes, which are characterized by mild reaction conditions. researchgate.net
A key intermediate in several syntheses is a hydroxamic acid derivative. For instance, D-serine can be converted into the acid chloride of β-chloroalanine, which is then transformed into the corresponding hydroxamic acid. researchgate.net This hydroxamic acid intermediate readily undergoes an intramolecular cyclization to form the D-cycloserine ring. researchgate.net Another approach involves the transformation of D-serine methyl ester into an ω-aminoxy derivative, which also cyclizes to form the isoxazolidine ring. researchgate.net
A patented process describes the synthesis of 4-amino-3-isoxazolidone through the cyclization of α-amino-β-chloropropionohydroxamic acid. This intermediate is obtained by reacting 4-chloromethyl-2,5-dioxo-oxazolidine with hydroxylamine or its salts. The subsequent cyclization is effected by a basic agent in water or an organic solvent.
1,3-Dipolar Cycloaddition Strategies in Isoxazole and Isoxazolidine Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, including isoxazolidines. This reaction involves the concertedly or stepwise addition of a 1,3-dipole, such as a nitrone, to a dipolarophile, typically an alkene or alkyne. The versatility of this reaction allows for the introduction of various substituents and control over the stereochemistry of the resulting heterocycle.
While direct 1,3-dipolar cycloaddition strategies for the synthesis of the parent 2-Isoxazolidineacetamide, 4-amino-3-oxo- are not extensively detailed in readily available literature, the principles of this methodology are widely applied in the synthesis of isoxazole and isoxazolidine-containing compounds. For instance, the reaction of nitrones with alkenes is a common route to isoxazolidines. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on both the nitrone and the dipolarophile, as well as the reaction conditions.
In a broader context of isoxazole synthesis, the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, known as the Claisen isoxazole synthesis, is a fundamental method. However, this approach can sometimes lead to mixtures of regioisomers. nih.gov More advanced methods have been developed to control the regioselectivity, for example, through the use of β-enamino diketones and Lewis acid catalysts like BF3·OEt2. nih.gov
Regioselective Introduction and Functionalization of the Amino and Oxo Groups
The precise placement of the amino and oxo groups at the C4 and C3 positions of the isoxazolidine ring, respectively, is crucial for the biological activity of D-cycloserine. The regioselectivity of these introductions is often pre-determined by the choice of starting materials and the synthetic strategy.
When D-serine is used as the starting material, the amino group at the C4 position of the final product originates from the α-amino group of the serine. researchgate.netresearchgate.net The stereochemistry at this position is also retained from the parent amino acid. The synthetic challenge then lies in the construction of the isoxazolidinone ring around this chiral scaffold.
One of the key synthetic transformations involves the conversion of the hydroxyl group of serine into a leaving group, such as a chloride, which facilitates the subsequent intramolecular cyclization with a hydroxylamine moiety to form the N-O bond of the isoxazolidinone ring. chemicalbook.com For example, the methyl ester of D-serine can be treated with phosphorus pentachloride to replace the hydroxyl group with a chlorine atom. chemicalbook.com The resulting product then reacts with hydroxylamine, leading to heterocyclization and the formation of D-cycloserine. chemicalbook.com
The oxo group at the C3 position is typically introduced as part of the carboxylic acid functionality of the starting serine or a related precursor. During the cyclization process, this carboxylic acid derivative is converted into the lactam functionality of the isoxazolidinone ring.
Chemical Derivatization at the N2-Acetamide Moiety
Modification of the 2-Isoxazolidineacetamide, 4-amino-3-oxo- structure, particularly at the N2-position, has been explored to generate analogues with potentially improved properties. The synthesis of acetyl cycloserine, or 4-acetamido-3-isoxazolidinone, is a notable example. This compound can be produced by reacting hydroxylamine with methyl acetamidoacrylate in the presence of a basic catalyst, such as sodium methoxide, in an inert solvent. google.com
Acetyl cycloserine itself can serve as a precursor to D-cycloserine. The acetyl group can be removed by reacting 4-acetamido-3-isoxazolidinone with an aqueous solution of an alkali metal hydroxide or alkaline earth metal hydroxide. google.com This hydrolysis step converts the acetamido group back to the primary amino group of cycloserine. google.com
Furthermore, a range of N(2)-substituted D,L-cycloserine derivatives have been synthesized and evaluated for their biological activity. nih.gov These modifications at the N2-position can significantly impact the molecule's interaction with its biological targets. nih.gov
Development of Enantioselective and Diastereoselective Synthetic Routes
The stereochemistry of 2-Isoxazolidineacetamide, 4-amino-3-oxo- is critical for its biological function, with the D-enantiomer being the active form. Therefore, the development of enantioselective and diastereoselective synthetic routes is of paramount importance.
For the synthesis of both enantiomers of cycloserine, a resolution procedure can be employed. For instance, a synthetic route starting from DL-serine methyl ester can yield both enantiomers through a one-pot resolution procedure using D- and L-tartaric acids. researchgate.net
In the broader context of isoxazolidine synthesis, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity. For example, the use of second-generation MacMillan's imidazolidinone catalysts has been shown to be highly effective in the enantioselective 1,3-dipolar cycloaddition of nitrones and arylpropionaldehydes to produce 4-isoxazolines with excellent enantiomeric ratios. nih.gov Such catalytic asymmetric methods offer an attractive alternative to substrate-controlled diastereoselective approaches.
| Catalyst | Reaction Type | Enantiomeric Ratio (e.r.) | Reference |
| Second-generation MacMillan's catalyst (hydrochloride salt) | 1,3-Dipolar cycloaddition | >96/4 | nih.gov |
| Second-generation MacMillan's catalyst (trifluoromethanesulfonate salt) | 1,3-Dipolar cycloaddition | >96/4 | nih.gov |
| Second-generation MacMillan's catalyst (trifluoroacetate salt) | 1,3-Dipolar cycloaddition | >96/4 | nih.gov |
Catalytic Methodologies in the Synthesis of Amino-Oxo Heterocycles
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of amino-oxo heterocycles, including isoxazolidinones and related structures, various catalytic systems have been developed.
Organocatalysis, in particular, has gained significant attention for the enantioselective synthesis of heterocyclic compounds under mild reaction conditions. nih.gov Chiral organocatalysts, such as MacMillan's imidazolidinones and Jørgensen-Hayashi's pyrrolidine derivatives, have been successfully applied in enantioselective cycloaddition reactions to generate chiral isoxazoline scaffolds. nih.gov These catalysts typically operate by forming a transient chiral intermediate with one of the reactants, thereby directing the stereochemical outcome of the reaction.
Metal-catalyzed reactions are also widely used in the synthesis of heterocycles. For instance, palladium-catalyzed N-arylation is a common method for the synthesis of 3-aryl-2-oxazolidinones. organic-chemistry.org Copper-catalyzed N-arylation of oxazolidinones has also been reported. organic-chemistry.org While not directly applied to the synthesis of the parent 2-Isoxazolidineacetamide, 4-amino-3-oxo-, these methods highlight the potential of transition metal catalysis in the functionalization of related heterocyclic systems.
Furthermore, Lewis acids can be employed to catalyze and control the regioselectivity of cyclocondensation reactions for the formation of isoxazole rings. nih.gov For example, BF3·OEt2 has been used to direct the reaction of β-enamino diketones with hydroxylamine to selectively produce specific regioisomers of isoxazoles. nih.gov
The in vitro enzymatic synthesis of D-cycloserine has also been established using a combination of purified enzymes from the biosynthetic pathway. nih.gov This biocatalytic approach, utilizing enzymes such as O-ureido-l-serine synthase and d-cycloserine synthetase, demonstrates the potential of enzymatic catalysis for the production of this important molecule. nih.gov
| Catalyst Type | Reaction | Application |
| Organocatalysts (e.g., MacMillan's imidazolidinones) | Enantioselective 1,3-dipolar cycloaddition | Synthesis of chiral isoxazolines |
| Transition Metals (e.g., Palladium, Copper) | N-arylation | Synthesis of N-aryl oxazolidinones |
| Lewis Acids (e.g., BF3·OEt2) | Cyclocondensation | Regioselective synthesis of isoxazoles |
| Enzymes (e.g., D-cycloserine synthetase) | Cyclization | In vitro synthesis of D-cycloserine |
Modular Synthesis and Combinatorial Chemistry Approaches for Analogue Libraries
The generation of libraries of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. For a core scaffold like 2-Isoxazolidineacetamide, 4-amino-3-oxo-, modular synthesis and combinatorial chemistry offer powerful strategies to systematically explore the chemical space around this pharmacophore. These approaches enable the rapid and efficient creation of numerous analogues, which can then be screened for desired biological activities.
The underlying principle of modular synthesis is the assembly of a target molecule from a set of interchangeable building blocks, or "modules." This approach allows for the systematic variation of different parts of the molecule's structure. When coupled with combinatorial chemistry, which involves the simultaneous synthesis of a large number of different but structurally related molecules, it is possible to generate extensive libraries of compounds.
A plausible modular synthetic approach to analogues of 2-Isoxazolidineacetamide, 4-amino-3-oxo- can be envisioned through a multi-component reaction strategy. This hypothetical pathway allows for the introduction of diversity at several key positions of the molecule. The core isoxazolidinone ring can be constructed, for instance, via a 1,3-dipolar cycloaddition reaction, a versatile method for forming five-membered heterocycles.
In this proposed synthesis, three main points of diversity can be identified, corresponding to different starting materials or "modules." These are:
Module A: A substituted hydroxylamine, which will determine the substituent on the nitrogen atom of the isoxazolidinone ring (R¹).
Module B: An α,β-unsaturated ester, which will introduce variability at the C5 position of the ring (R²).
Module C: An amino acid derivative or a related amine-containing building block, which will be coupled to the C4 position to form the final acetamide (B32628) side chain (R³).
The general synthetic scheme would involve the initial formation of a nitrone from a substituted hydroxylamine (Module A) and an appropriate aldehyde. This nitrone would then undergo a 1,3-dipolar cycloaddition with an α,β-unsaturated ester (Module B). Subsequent chemical transformations would lead to the formation of the 4-amino-3-oxo-isoxazolidine core, which is then acylated with a protected amino acid or a similar synthon (Module C) to yield the final library of 2-Isoxazolidineacetamide, 4-amino-3-oxo- analogues.
The power of this modular approach lies in the ability to introduce a wide range of chemical functionalities at each point of diversity by simply changing the corresponding building block. The following interactive data tables illustrate the potential for generating a diverse library of analogues using this strategy.
Table 1: Diversity at R¹ through Variation of Module A (Substituted Hydroxylamines)
| Module A (R¹-NHOH) | Resulting R¹ Substituent |
| Methylhydroxylamine | Methyl |
| Ethylhydroxylamine | Ethyl |
| Benzylhydroxylamine | Benzyl |
| Phenylhydroxylamine | Phenyl |
| (2-Pyridyl)methylhydroxylamine | (2-Pyridyl)methyl |
Table 2: Diversity at R² through Variation of Module B (α,β-Unsaturated Esters)
| Module B (R²-CH=CH-COOR) | Resulting R² Substituent |
| Methyl acrylate | Hydrogen |
| Methyl crotonate | Methyl |
| Methyl cinnamate | Phenyl |
| Methyl 3-(thiophen-2-yl)acrylate | Thiophen-2-yl |
| Methyl 3-(4-fluorophenyl)acrylate | 4-Fluorophenyl |
Table 3: Diversity at R³ through Variation of Module C (Amino Acid Derivatives)
| Module C (R³-NH₂) | Resulting R³ Substituent in Acetamide Side Chain |
| Glycine methyl ester | -CH₂-COOCH₃ |
| Alanine (B10760859) methyl ester | -CH(CH₃)-COOCH₃ |
| Phenylalanine methyl ester | -CH(CH₂Ph)-COOCH₃ |
| 2-Aminoethanol | -CH₂-CH₂-OH |
| 3-Aminopropionitrile | -CH₂-CH₂-CN |
By combining different building blocks from each module, a vast number of unique analogues can be synthesized. For example, reacting methylhydroxylamine (Module A), methyl crotonate (Module B), and glycine methyl ester (Module C) would yield a specific analogue of 2-Isoxazolidineacetamide, 4-amino-3-oxo-. The use of automated synthesis platforms can further accelerate the generation of such libraries.
This modular and combinatorial approach provides a systematic framework for structure-activity relationship (SAR) studies. By screening the resulting library of compounds, researchers can identify which structural features are crucial for biological activity and use this information to design more potent and selective molecules.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophoric Features within the 2-Isoxazolidineacetamide, 4-amino-3-oxo- Scaffold
Pharmacophore modeling for isoxazole analogues has identified several key features that are likely relevant to the 2-isoxazolidineacetamide, 4-amino-3-oxo- scaffold and its interaction with biological targets. These features include an L-amino acid head group, regions of electron lone pairs or hydrogen bonding groups, and areas of π-electron density. nih.gov A preliminary pharmacophore model for isoxazole analogues suggests that the binding site can accommodate a distal carboxylic acid group or its isosteric equivalent in multiple orientations. nih.gov This flexibility in binding may be a key factor in the biological activity of these compounds. For the 2-isoxazolidineacetamide, 4-amino-3-oxo- scaffold, the primary amino group, the carbonyl oxygen of the isoxazolidinone ring, and the acetamide (B32628) moiety are predicted to be critical pharmacophoric elements, potentially involved in hydrogen bonding and electrostatic interactions with the target protein.
Positional and Substituent Effects on Biological Efficacy and Selectivity
The biological efficacy and selectivity of isoxazolidine (B1194047) derivatives are highly sensitive to the nature and position of substituents. For instance, in a series of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives, the position of the sulfamoyl group and the incorporation of a bulky hydrophobic tail were found to be significant for inhibitory activity against carbonic anhydrase isoforms. nih.gov Appending a second hydrophilic tail to the molecule significantly enhanced the inhibitory activities towards certain isoforms, highlighting the importance of substituent effects in achieving selectivity. nih.gov
Conformational Analysis and its Influence on Ligand-Target Interactions
Conformational analysis is a critical aspect of understanding how ligands interact with their biological targets. The three-dimensional arrangement of atoms in a molecule determines its shape and how it fits into a binding site. ankara.edu.trresearchgate.net For isoxazolidinone-based compounds, conformational constraint has been explored as a strategy to improve antibacterial potency. nih.gov The synthesis of conformationally constrained analogues, where a flexible ring system is replaced with a more rigid one, has led to the identification of compounds with activity comparable or superior to existing drugs. nih.gov
The isoxazolidinone ring in the 2-isoxazolidineacetamide, 4-amino-3-oxo- scaffold can adopt different conformations, and the preferred conformation in the bound state is likely to be a key determinant of its biological activity. Computational studies, such as those employing Density Functional Theory (DFT), combined with experimental techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the stable conformations of such molecules and how they interact with their targets. mdpi.com
Stereochemical Contributions to Activity and Potency
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govpioneerpublisher.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. researchgate.netnih.gov
Rational Design Strategies for Enhanced Biological Performance
Rational drug design is an approach that utilizes the knowledge of a biological target's structure and mechanism to design and synthesize new drugs. azolifesciences.comslideshare.net This process often involves computational methods to predict how a molecule will bind to its target, followed by chemical synthesis and biological evaluation. mdpi.comresearchgate.net Structure-based drug design, a key component of rational design, relies on the three-dimensional structure of the target to guide the design of complementary ligands. azolifesciences.com
For the 2-isoxazolidineacetamide, 4-amino-3-oxo- scaffold, rational design strategies could involve several approaches. If the biological target is known, molecular docking simulations could be used to predict the binding mode of the scaffold and to identify potential modifications that would enhance binding affinity and selectivity. Fragment-based drug design could also be employed, where small molecular fragments that bind to the target are identified and then linked together to create a more potent lead compound. mdpi.com
Development of Structure-Activity Relationship Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models can be used to predict the activity of new compounds before they are synthesized, thereby accelerating the drug discovery process.
For a series of compounds based on the 2-isoxazolidineacetamide, 4-amino-3-oxo- scaffold, a QSAR model could be developed by synthesizing a library of analogues with diverse substituents and measuring their biological activity. The resulting data could then be used to build a model that identifies the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that are important for activity. This model could then be used to guide the design of new, more potent analogues.
Mechanistic Investigations of Molecular Interactions and Target Engagement
Characterization of Molecular Binding Modes and Interaction Specificity
The molecular structure of D-cycloserine is fundamental to its biological activity, allowing it to act as a competitive inhibitor for enzymes that recognize D-alanine. unl.edupatsnap.com X-ray crystallography and molecular modeling studies have provided detailed insights into its binding modes within the active sites of its target enzymes.
In the case of D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl), two key enzymes in the peptidoglycan synthesis pathway, D-cycloserine binds to the D-alanine binding sites. unl.edupatsnap.com The interaction is characterized by the formation of a stable adduct with the pyridoxal-5'-phosphate (PLP) cofactor, a crucial component of these enzymes. nih.gov This binding is highly specific, with the zwitterionic form of D-cycloserine being the active inhibitory molecule. acs.org
Studies on the branched-chain aminotransferase (BCAT) from Mycobacterium tuberculosis have also revealed specific binding interactions. Crystallographic analysis of the D-cycloserine-inhibited enzyme shows that the D-cycloserine ring becomes planar and aromatic upon binding, forming polar interactions with active site residues. nih.gov For instance, the nitrogen atom of the isoxazolidinone ring forms a hydrogen bond with the phenolic group of a tyrosine residue, while the carbonyl oxygen interacts with a catalytic lysine residue. nih.gov These specific interactions underscore the high affinity and specificity of D-cycloserine for its targets.
Enzymatic Inhibition Kinetics and Specificity Profiling
The inhibitory activity of D-cycloserine has been extensively studied, revealing its potent effects on several key bacterial enzymes.
Identification of Target Enzymes
The primary and most well-characterized targets of D-cycloserine are enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. unl.edupatsnap.com
Alanine (B10760859) Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine. D-cycloserine is a potent inhibitor of Alr. unl.edupatsnap.com
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules, a critical step in the formation of the pentapeptide side chains of peptidoglycan. unl.edupatsnap.com
Branched-Chain Aminotransferase (BCAT): In Mycobacterium tuberculosis, this enzyme, also known as IlvE, has been identified as another target of D-cycloserine. nih.gov
While these are the established primary targets, the broader enzymatic inhibition profile of D-cycloserine has been a subject of investigation. However, based on the available scientific literature, there is no significant evidence to suggest that D-cycloserine is a direct inhibitor of the following enzyme classes:
Carbonic Anhydrases
Cholinesterases
Aminopeptidases
N-Acylethanolamine Acid Amidase (NAAA)
Lipoxygenases
Determination of Inhibition Type and Mechanism
D-cycloserine exhibits different modes of inhibition depending on the target enzyme.
For both alanine racemase and D-alanine:D-alanine ligase, D-cycloserine acts as a competitive inhibitor , as it directly competes with the natural substrate, D-alanine, for binding to the active site. unl.edupatsnap.comnih.gov The inhibition of D-alanine:D-alanine ligase from Mycobacterium tuberculosis has been shown to be a slow-onset process. nih.gov
In the case of some pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as branched-chain aminotransferase, D-cycloserine can act as a mechanism-based inactivator or suicide inhibitor . nih.gov This involves the formation of a covalent adduct with the PLP cofactor, leading to irreversible inhibition of the enzyme. nih.gov However, recent studies on alanine racemase from Mycobacterium tuberculosis suggest that the inhibition might be reversible through a previously unidentified hydrolysis of the D-cycloserine adduct. crick.ac.uknih.gov
| Target Enzyme | Organism | Inhibition Type | Key Findings |
|---|---|---|---|
| Alanine Racemase (Alr) | Bacteria (general) | Competitive | Competes with D-alanine for binding to the active site. |
| D-alanine:D-alanine Ligase (Ddl) | Mycobacterium tuberculosis | Competitive, Slow-onset | Inhibits the formation of the D-alanyl-D-alanine dipeptide. |
| Branched-Chain Aminotransferase (BCAT/IlvE) | Mycobacterium tuberculosis | Mechanism-based inactivator | Forms a covalent adduct with the PLP cofactor. |
Receptor Agonism/Antagonism and Ligand Binding Studies
Beyond its antibacterial activity, D-cycloserine is known to interact with receptors in the central nervous system, specifically the N-methyl-D-aspartate (NMDA) receptor . patsnap.comnih.gov It acts as a partial agonist at the glycine modulatory site of the NMDA receptor. patsnap.com This interaction is significant because the binding of a co-agonist like glycine or D-serine to this site is necessary for the activation of the NMDA receptor by glutamate.
By acting as a partial agonist, D-cycloserine can modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity, learning, and memory. nih.gov This activity underlies the investigation of D-cycloserine for various neurological and psychiatric conditions. Studies have shown that D-cycloserine can enhance fear extinction learning and has cognitive-enhancing effects. nih.govnih.gov Its binding to the NMDA receptor can influence the influx of calcium ions, a key event in signal transduction cascades. nih.gov
Analysis of Cellular Pathway Modulation and Signal Transduction Networks
The interaction of D-cycloserine with its molecular targets triggers a cascade of effects on cellular pathways and signal transduction networks.
In bacteria, the inhibition of alanine racemase and D-alanine:D-alanine ligase directly disrupts the peptidoglycan synthesis pathway . This leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis and ultimately causing cell death. unl.edupatsnap.com Metabolomic studies have shown that the inhibition of these enzymes leads to an accumulation of peptidoglycan precursors and a shift towards catabolic pathways to compensate for this buildup. nih.gov
In the context of the central nervous system, the partial agonism of D-cycloserine at the NMDA receptor modulates glutamatergic signaling . This can enhance long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that are fundamental to learning and memory. nih.gov Research has indicated that D-cycloserine, in conjunction with extinction training, can increase the expression of the GluN1 subunit of the NMDA receptor in the frontal cortex. nih.gov This suggests that D-cycloserine can enhance the consolidation of fear extinction by modulating the molecular machinery of synaptic plasticity.
Proteomic and Metabolomic Approaches for Target Identification
Proteomic and metabolomic studies have been instrumental in elucidating the cellular response to D-cycloserine and confirming its primary targets.
Metabolomic analyses , particularly using nuclear magnetic resonance (NMR) spectroscopy, have been employed to study the in vivo effects of D-cycloserine on mycobacteria. unl.edunih.govnih.gov These studies have provided compelling evidence that D-alanine:D-alanine ligase is the primary lethal target of D-cycloserine. nih.gov The metabolic profiles of D-cycloserine-treated bacteria show a significant decrease in the levels of D-alanyl-D-alanine, confirming the potent in vivo inhibition of Ddl. nih.gov Furthermore, these studies have revealed a broader impact on cellular metabolism, including alterations in the pools of amino acids and nucleotides, reflecting the cell's response to the disruption of cell wall synthesis. unl.edunih.gov
While direct proteomic approaches for identifying novel targets of D-cycloserine are less documented, studies have investigated changes in protein expression in response to D-cycloserine treatment. For example, research has shown that D-cycloserine can influence the expression levels of NMDA receptor subunits in the brain, providing a link between its receptor binding activity and downstream cellular changes. nih.gov
| Approach | Key Findings | Implications |
|---|---|---|
| NMR-based Metabolomics | Identified D-alanine:D-alanine ligase as the primary lethal target in mycobacteria. | Confirms the mechanism of action and provides insights into the metabolic consequences of inhibition. |
| Metabolomic Profiling | Revealed a decrease in D-alanyl-D-alanine levels and accumulation of peptidoglycan precursors. | Demonstrates the direct impact of D-cycloserine on the peptidoglycan synthesis pathway. |
| Protein Expression Analysis | Showed increased expression of the GluN1 subunit of the NMDA receptor in the frontal cortex following treatment. | Links receptor interaction to downstream changes in protein levels, relevant to its effects on synaptic plasticity. |
Sophisticated Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure and identifying impurities of D-Cycloserine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.
High-Resolution NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of D-Cycloserine and its related substances. Diffusion-ordered spectroscopy (DOSY) NMR, in particular, has proven effective for separating signals from D-Cycloserine, its degradation products, and process-related impurities, even at concentrations below pharmacopoeial limits. nih.govmdpi.com This technique can accurately identify and quantify the cycloserine dimer, an impurity that can be challenging to measure using other methods. nih.govsemanticscholar.orgnih.gov In one application of DOSY NMR, well-resolved signals allowed for the determination of translational diffusion coefficients, which were 5.5 × 10⁻¹⁰ m²/s for D-Cycloserine and 3.2 × 10⁻¹⁰ m²/s for its dimer impurity. mdpi.com Standard ¹H NMR spectra have also been characterized, for instance in DMSO-d6, to confirm the compound's proton environment. chemicalbook.com
| Technique | Application | Key Findings |
| ¹H DOSY NMR | Impurity Profiling | Successfully separated D-Cycloserine from its dimer and other impurities. mdpi.comnih.gov |
| Quantification | Allowed for accurate quantification of the cycloserine dimer, which was not repeatable with some HPLC methods. nih.govsemanticscholar.org | |
| Diffusion Analysis | Determined translational diffusion coefficients for D-Cycloserine (5.5 × 10⁻¹⁰ m²/s) and its dimer (3.2 × 10⁻¹⁰ m²/s). mdpi.com | |
| ¹H NMR | Structural Confirmation | Provides characteristic proton signals for structural verification. chemicalbook.comresearchgate.net |
Mass Spectrometry
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantitative analysis of D-Cycloserine and the identification of its degradants. ajrconline.org In positive ion mode electrospray ionization (ESI), D-Cycloserine is typically detected as its protonated molecule [M+H]⁺. researchgate.netmtc-usa.com Tandem mass spectrometry (MS/MS) is used to monitor specific fragmentation patterns, such as the transition from m/z 103 to m/z 75 for D-Cycloserine, which enhances selectivity for quantification in complex matrices like human plasma. researchgate.netnih.gov High-resolution mass spectrometry can identify related compounds with high mass accuracy; for example, D-Cycloserine has been observed at m/z 103.0502 and its dimer at m/z 205.0931. mtc-usa.com
| Ion | m/z (Mass-to-Charge Ratio) | Method | Application |
| [Cycloserine+H]⁺ | 103 | LC-MS/MS | Parent ion for quantitative analysis. researchgate.netnih.gov |
| Fragment Ion | 75 | LC-MS/MS | Product ion for selected reaction monitoring (SRM). researchgate.netnih.gov |
| [Cycloserine+H]⁺ | 103.0502 | ESI-TOF MS | High-resolution mass identification. mtc-usa.com |
| [Cycloserine Dimer+H]⁺ | 205.0931 | ESI-TOF MS | Identification of a key impurity. mtc-usa.com |
| [Serine+H]⁺ | 106.0499 | ESI-TOF MS | Identification of a degradation product. mtc-usa.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the D-Cycloserine molecule by measuring the absorption of infrared radiation. chemicalbook.com The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations (stretching, bending). While detailed interpretation requires comparison to reference spectra, FT-IR is a valuable technique for confirming the presence of key structural features such as N-H, C=O, and C-N bonds within the molecule, providing a molecular fingerprint for identity confirmation. nih.govresearchgate.net
Advanced Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating D-Cycloserine from impurities and for its precise quantification. researchgate.net Due to the highly hydrophilic nature of the compound, specialized chromatographic approaches are often required. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the predominant methods. nih.gov Various stationary phases and mobile phase compositions have been developed to achieve adequate retention and separation. Approaches include:
Aqueous Normal Phase (ANP) Chromatography : Utilizes a silica hydride-based stationary phase and has been successfully coupled with mass spectrometry for the analysis of D-Cycloserine and its related compounds. researchgate.netnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) : This mode is effective for retaining highly polar compounds like D-Cycloserine. One validated HPLC-MS/MS method employed a HILIC YMC-Pack SIL-06 column. researchgate.netnih.gov
Ion-Pair Chromatography : This technique has also been applied to retain the hydrophilic analyte and its analogues on the column. nih.gov
These methods have been validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification. For instance, one HPLC-MS/MS method established a linear dynamic range of 0.3–30 μg/mL for D-Cycloserine in human plasma, with a precision of 0.8–3.4% and accuracy of 93.8–104.9%. researchgate.netnih.gov Another study reported a limit of quantification (LOQ) of 0.05% relative to the main compound concentration, with a repeatability (RSD) of 0.58% for the D-Cycloserine peak area. nih.gov
| Method | Column | Mobile Phase | Detection | Key Validation Parameters |
| HPLC-MS/MS | YMC-Pack SIL-06 (150 × 4.6 mm; 3 μm) | Isocratic: Methanol, 2-propanol, and 0.075% trifluoroacetic acid (66.5:28.5:5, v/v/v) | MS/MS (API 4000) | Linearity: 0.3–30 μg/mL; Precision: 0.8–3.4%; Accuracy: 93.8–104.9% researchgate.netnih.gov |
| ANP-MS | Silica hydride-based | Gradient and isocratic conditions evaluated | Mass Spectrometry | Demonstrated good inter- and intraday repeatability. researchgate.netnih.gov |
| HPLC-UV | Hypersil BDS | N/A | UV | Repeatability of D-Cycloserine peak area RSD was 0.58%. LOQ was 0.05%. nih.gov |
| UPLC | N/A | N/A | N/A | Used for quantitative analysis of degradation over time. nih.gov |
X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govyoutube.com This methodology provides unparalleled insight into the precise binding mode of a ligand within its biological target, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that are crucial for molecular recognition and biological activity. youtube.com
In the context of D-Cycloserine, X-ray crystallography has been instrumental in understanding its mechanism of action. One of its targets is the enzyme Alanine (B10760859) Racemase (Alr) from Mycobacterium tuberculosis. The crystal structure of a D-Cycloserine-resistant variant of Alr (D322N) was determined to understand the basis of resistance. nih.gov The structural analysis revealed that the mutation from Aspartate (Asp) to Asparagine (Asn) at position 322 alters the hydrogen bond network that stabilizes the ligand. Specifically, a strong hydrogen bond between the original Asp322 residue and a water molecule, which in turn coordinates with the bound D-Cycloserine, is lost in the D322N variant. nih.gov This structural change leads to a significant (240-fold) reduction in the binding affinity (Ki) of the enzyme for D-Cycloserine, thereby conferring resistance. nih.gov Such high-resolution structural data is invaluable for the rational design of new inhibitors that can overcome resistance mechanisms. frontiersin.org
While Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes, X-ray crystallography remains a primary method for obtaining high-resolution structures of smaller enzyme-ligand complexes like Alr with D-Cycloserine.
Q & A
Q. What synthetic routes are commonly used to prepare 4-amino-3-oxo-2-isoxazolidineacetamide, and what factors influence reaction yield?
A three-step synthesis starting from ethyl 4-chloroacetoacetate (reduction, cyclization, and hydrolysis) is a validated approach. Key parameters include reaction temperature (e.g., 50–60°C for cyclization) and catalysts like 732# resin during hydrolysis, which improve yield (85–90%) and purity (>98%). Recrystallization from ethanol/water mixtures is critical for isolating the final product .
Q. Which analytical techniques are essential for confirming the structural integrity of 4-amino-3-oxo-2-isoxazolidineacetamide?
Use ¹H/¹³C NMR to verify the isoxazolidine ring and amide functionality. FT-IR confirms carbonyl stretches (1680–1700 cm⁻¹ for the oxo group). Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase), while HRMS validates molecular weight (±2 ppm accuracy) .
Q. How can researchers ensure reproducibility during scale-up of this compound’s synthesis?
Pilot studies using fractional factorial designs should optimize parameters like mixing efficiency and temperature control. Transitioning from lab-scale column chromatography to industrial recrystallization (e.g., using DMF/water) maintains consistency. Real-time monitoring via in situ IR spectroscopy detects intermediate formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives be resolved?
Discrepancies often arise from tautomerism or impurities. Employ 2D NMR (HSQC, HMBC) to assign ambiguous protons and carbons. X-ray crystallography provides definitive stereochemical confirmation. For example, cyclization intermediates may exhibit rotameric effects in NMR, requiring variable-temperature studies .
Q. What computational strategies predict the regioselectivity of 4-amino-3-oxo-2-isoxazolidineacetamide in cycloaddition reactions?
Density Functional Theory (DFT) models transition states to evaluate activation energies for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). Solvent effects (PCM models) and catalyst interactions (e.g., ZnCl₂ coordination) can be simulated to guide experimental design .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
The 3-oxo group undergoes acid-catalyzed hydrolysis, leading to ring opening. Isotopic labeling (¹⁸O-H₂O) tracks oxygen incorporation into degradation products. pH-rate profiles (pH 2–6) reveal protonation at the amide nitrogen as a destabilizing factor. Stabilization strategies include lyophilization or co-crystallization with cyclodextrins .
Methodological Considerations
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., pre-cyclization compounds) to isolate artifacts .
- Reaction Optimization : Use Design of Experiments (DoE) to screen solvent polarity (DMF vs. THF) and catalyst loadings, minimizing side reactions .
- Advanced Characterization : Pair HRMS with ion-mobility spectrometry to differentiate isobaric degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
